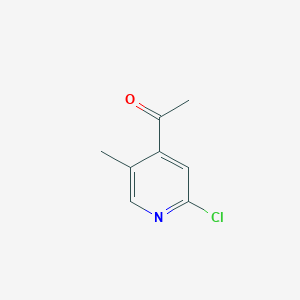

1-(2-Chloro-5-methylpyridin-4-YL)ethanone

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render it electron-deficient compared to benzene. This characteristic dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netpharmaguideline.com

The synthesis of pyridine derivatives has a rich history, with foundational methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia, still being relevant today. wikipedia.org Over time, a vast array of synthetic methodologies has been developed to access a diverse range of substituted pyridines, including transition metal-catalyzed cross-coupling reactions and cyclization strategies. numberanalytics.comorganic-chemistry.org The resulting pyridine-containing molecules are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, highlighting the enduring importance of this heterocyclic scaffold. numberanalytics.com

Importance of Halogenated Pyridines as Strategic Synthetic Intermediates

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis. nih.govacs.org The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility enables the construction of complex molecular frameworks from relatively simple starting materials.

The position of the halogen on the pyridine ring significantly influences its reactivity. For instance, chlorine at the 2-position, as seen in 1-(2-Chloro-5-methylpyridin-4-YL)ethanone, is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is further enhanced by the presence of electron-withdrawing groups on the ring. The synthesis of these crucial intermediates can be achieved through various methods, including direct halogenation, which often requires harsh conditions due to the electron-deficient nature of the pyridine ring, and Sandmeyer-type reactions from corresponding amino-pyridines. youtube.com

Role of Ketone Functionality in Pyridyl Systems

The ketone group is a versatile functional group that imparts a wide range of reactivity to the pyridine scaffold. The carbonyl carbon of the ketone is electrophilic and can undergo nucleophilic addition reactions with various nucleophiles, such as organometallic reagents and hydrides. This allows for the elaboration of the side chain, leading to the formation of alcohols, alkenes, and other functional groups. researchgate.net

Contextualizing this compound within Contemporary Pyridine Chemistry Research

This compound emerges as a highly strategic intermediate in contemporary pyridine chemistry. This molecule possesses three key features that make it a valuable building block:

A 2-chloro substituent: This provides a site for nucleophilic substitution or cross-coupling reactions.

A 4-acetyl group: The ketone functionality offers a wide range of synthetic transformations.

A 5-methyl group: This substituent can influence the electronic properties and steric environment of the molecule, potentially directing the regioselectivity of subsequent reactions.

The combination of these functionalities in a single molecule allows for a diverse and modular approach to the synthesis of more complex pyridine derivatives. For example, the chlorine atom can be displaced by a nucleophile, followed by modification of the ketone group, or vice versa. This "bifunctional" nature makes it an attractive starting material for the synthesis of libraries of compounds for drug discovery and materials science applications. Its structural relative, 2-chloro-5-methylpyridine (B98176), is a known intermediate in the synthesis of herbicides. epo.org The presence of the additional acetyl handle in this compound significantly broadens its synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHRAQFHONXYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 2 Chloro 5 Methylpyridin 4 Yl Ethanone

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 1-(2-Chloro-5-methylpyridin-4-yl)ethanone is the site of several important chemical reactions, primarily involving the chloro substituent.

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r). This reactivity is a general feature of 2-chloropyridine (B119429) derivatives. wikipedia.orgchempanda.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. chempanda.comvaia.com This allows for the displacement of the chloride ion by a variety of nucleophiles.

Studies on various 2-chloropyridine derivatives have shown that they react with nucleophiles to yield pyridine derivatives substituted at the C2 position. wikipedia.orgchempanda.com The reaction rate and success are influenced by the strength of the nucleophile and the specific reaction conditions employed. For instance, in related systems, nucleophiles like piperidine (B6355638) have been shown to displace halides from N-methylpyridinium ions. nih.gov

The reaction is also affected by the nature of other substituents on the pyridine ring. The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack. nih.govresearchgate.net Molecular orbital calculations have confirmed the role of a Meisenheimer complex as an intermediate in these substitution reactions, highlighting its influence on the reaction rate. nih.govresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The chloro substituent on the pyridine ring also allows for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with a halide, is a widely used method for creating biaryl compounds and other conjugated systems. libretexts.org While specific examples for this compound are not detailed in the provided results, the general applicability of Suzuki coupling to haloarenes suggests its potential utility. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes. The reactivity of 2-chloropyridine derivatives in such transformations is a known synthetic strategy.

Transformations of the Acetyl Group (Ketone Functionality)

The acetyl group at the C4 position of the pyridine ring provides a second site for a variety of chemical transformations, characteristic of ketone chemistry.

Reduction Reactions to Corresponding Pyridyl Alcohols

The ketone functionality of the acetyl group can be readily reduced to the corresponding secondary alcohol. This transformation is a common and fundamental reaction in organic synthesis. Various reducing agents can be employed for this purpose, leading to the formation of 1-(2-chloro-5-methylpyridin-4-yl)ethanol. The choice of reducing agent can influence the selectivity and yield of the reaction.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by nucleophiles. researchgate.net This allows for a wide range of nucleophilic addition reactions, leading to the formation of a tertiary alcohol upon workup. Common nucleophiles for this purpose include Grignard reagents and organolithium compounds. For example, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 2-(2-chloro-5-methylpyridin-4-yl)propan-2-ol.

Oxidation Reactions of the Ketone

The ketone functional group in this compound is susceptible to oxidation, a reaction that can lead to the formation of esters through rearrangement. A significant example of this type of transformation is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid, to convert ketones into esters. organic-chemistry.orgsigmaaldrich.com

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the adjacent pyridyl or methyl group. The regioselectivity of this migration is determined by the relative migratory aptitude of the substituents. Generally, groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org For this compound, the pyridyl group is expected to migrate in preference to the methyl group, which would yield the corresponding ester.

Studies on the oxidation of acetylpyridines using lead tetraacetate have indicated that the position of the acetyl group on the pyridine ring influences the reaction rate. The observed order of reactivity is 2-acetylpyridine (B122185) > 4-acetylpyridine (B144475) > 3-acetylpyridine. This suggests that the electronic properties of the pyridine ring, as modulated by the position of the acetyl group, play a role in the oxidation process.

Table 1: Reagents for Baeyer-Villiger Oxidation

| Oxidizing Agent | Typical Conditions | Product Type |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane) | Ester |

| Peroxyacetic acid | Acidic or neutral conditions | Ester |

| Hydrogen peroxide with Lewis acid | Lewis acid catalyst (e.g., BF₃) | Ester |

| Sodium percarbonate/Trifluoroacetic acid | Acidic medium | Ester |

Reactivity of the Methyl Group at Position 5

The methyl group at the 5-position of the pyridine ring is another reactive site, amenable to functionalization primarily through halogenation.

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. For instance, the chlorination of the related compound, 2-chloro-5-methylpyridine (B98176), can lead to the formation of 2-chloro-5-(chloromethyl)pyridine (B46043) or further to 2-chloro-5-(trichloromethyl)pyridine, depending on the reaction conditions and the amount of chlorinating agent used. dissertationtopic.netgoogle.comgoogleapis.comepo.org This transformation is typically initiated by UV light or a radical initiator.

Table 2: Products of Methyl Group Chlorination

| Starting Material | Product |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-(chloromethyl)pyridine |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine |

The halogenated methyl groups serve as versatile handles for further synthetic modifications. The chloromethyl group, for example, is a good electrophile and can participate in nucleophilic substitution reactions. A recent study demonstrated the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) to produce 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.orgasianpubs.org This intermediate was then reacted with various aromatic aldehydes to synthesize a series of bioactive hydrazone derivatives. asianpubs.orgasianpubs.org

The trichloromethyl group can also be transformed. For example, it can undergo halogen exchange reactions. The conversion of 2,3-dichloro-5-trichloromethylpyridine to 2,3-dichloro-5-trifluoromethylpyridine has been achieved using anhydrous hydrogen fluoride, showcasing a method to introduce fluorine atoms into the molecule. alfa-chemical.com

Strategies for Derivatization Towards Complex Molecular Architectures

The strategic functionalization of this compound and its derivatives opens pathways to the synthesis of complex and biologically active molecules.

One key strategy involves leveraging the chloro-substituent on the pyridine ring for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds between halo-pyridines and organoboron compounds. uwindsor.ca This approach allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring, thereby building molecular complexity.

Furthermore, derivatives of the title compound have been utilized as key building blocks in the synthesis of pharmaceuticals. For instance, 2-chloro-5-methyl-4-pyridinamine, which can be synthesized from 2-chloro-5-methyl-4-nitropyridine-1-oxide (a derivative accessible from the parent compound), is a crucial intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. google.com

The derivatization of the functionalized methyl group also leads to complex structures with potential biological activity. As mentioned, the synthesis of hydrazone derivatives from 2-chloro-5-(chloromethyl)pyridine has been explored for the development of new antimicrobial and antimalarial agents. asianpubs.orgasianpubs.org These examples highlight the utility of this compound as a scaffold for the construction of diverse and intricate molecular architectures.

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, a detailed portrait of the molecular structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed experimental ¹³C NMR data for 1-(2-Chloro-5-methylpyridin-4-YL)ethanone is not present in the public domain. However, based on the structure, one would expect to observe eight distinct carbon signals. These would correspond to the five carbons of the pyridine (B92270) ring, the carbonyl carbon of the acetyl group, and the two methyl carbons. The chemical shifts of the pyridine ring carbons would be significantly affected by the chloro and acetyl substituents.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

There is no specific information available in the surveyed literature regarding the application of advanced two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural elucidation of this compound. These techniques would be invaluable in definitively assigning proton signals to their corresponding carbon atoms (HSQC) and in determining the spatial proximity of protons within the molecule (NOESY), thereby confirming the substitution pattern on the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound is not available in the examined literature. However, predicted ESI-MS data suggests the formation of several adducts. rsc.org

Predicted ESI-MS Adducts for C₈H₈ClNO

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 170.03671 |

| [M+Na]⁺ | 192.01865 |

| [M-H]⁻ | 168.02215 |

| [M+NH₄]⁺ | 187.06325 |

| [M+K]⁺ | 207.99259 |

| [M+H-H₂O]⁺ | 152.02669 |

| [M+HCOO]⁻ | 214.02763 |

Table generated from predicted data. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

No specific Fast Atom Bombardment Mass Spectrometry (FAB-MS) data for this compound has been reported in the available literature. FAB-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, and it would be expected to show a prominent protonated molecular ion peak ([M+H]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a volatile sample. In a typical GC-MS analysis, the sample is vaporized and passed through a long, thin capillary column (the GC component). The column separates components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer (MS), which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. A key feature would be the isotopic pattern of the chlorine atom; natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks, [M]+ and [M+2]+, with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom.

While direct mass spectral data for the target compound is not available, predicted data for the closely related compound, 2-bromo-1-(2-chloropyridin-4-yl)ethanone, illustrates the type of information obtained. The predicted data includes various adducts, which are ions formed by the association of the molecule with other ions present in the mass spectrometer source.

Table 1: Predicted Mass Spectrometry Data for 2-bromo-1-(2-chloropyridin-4-yl)ethanone

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 233.93158 |

| [M+Na]⁺ | 255.91352 |

| [M-H]⁻ | 231.91702 |

| [M+NH₄]⁺ | 250.95812 |

| [M+K]⁺ | 271.88746 |

Data sourced from PubChemLite, illustrating predicted values for a related compound. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. youtube.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. youtube.com An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with peaks indicating the presence of specific functional groups. youtube.com

The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands corresponding to its distinct structural features: the acetyl group, the substituted pyridine ring, and the carbon-chlorine bond.

C=O Stretch: A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the acetyl moiety. This is a highly characteristic absorption for ketones.

Aromatic C=C and C=N Stretching: The pyridine ring will give rise to multiple medium-to-strong peaks in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds within the aromatic system.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ range.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ketone) | C=O Stretch | ~1700 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |

This table is a prediction based on established FT-IR correlation data and spectra of related compounds such as 2-Acetylpyridine (B122185). chemicalbook.com

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugation. When a molecule absorbs light in this region, electrons are promoted from a lower energy orbital to a higher energy one. The chromophore of this compound consists of the pyridine ring conjugated with the acetyl group. This extended π-system is expected to give rise to distinct absorption bands.

The spectrum would likely feature two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom in the carbonyl group) to a π* antibonding orbital.

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. thermofisher.com In many cases, increasing solvent polarity can cause a shift in the absorption peaks, a phenomenon known as solvatochromism. thermofisher.com

Table 3: Typical UV-Vis Absorption Maxima for Related Acetylpyridine Structures

| Compound | λmax (nm) | Transition Type |

|---|---|---|

| Pyridine | ~254, ~262 | π → π* |

| 4-acetyl pyridine fumaric acid | ~277 | π → π* |

Data sourced from related compounds to estimate the expected absorption regions. The λmax values for the target compound may vary. chemicalbook.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed 3D model of the electron density, and thus the atomic structure, can be reconstructed.

While a crystal structure for this compound has not been reported, the structure of the closely related compound, 2-Chloro-5-(chloromethyl)pyridine (B46043), provides significant insight into the likely molecular geometry and intermolecular interactions. researchgate.net The analysis of this related structure reveals that the pyridine ring is nearly planar. researchgate.netchemicalbook.com In the crystal, molecules are linked by weak C-H···N intermolecular hydrogen bonds, forming dimeric structures that contribute to the stability of the crystal lattice. researchgate.net

Table 4: Crystallographic Data for the Analogous Compound 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z (molecules per unit cell) | 4 |

Data obtained from the crystallographic study of 2-Chloro-5-(chloromethyl)pyridine. researchgate.net

Computational Chemistry and Theoretical Studies of 1 2 Chloro 5 Methylpyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular properties of organic compounds. researchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for analyzing systems like substituted pyridines. nanobioletters.com For 1-(2-Chloro-5-methylpyridin-4-yl)ethanone, DFT calculations would provide fundamental insights into its structure and behavior at the molecular level.

Geometry Optimization and Energetic Analysis

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. sigmaaldrich.com Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation. researchgate.net

This process would yield crucial data for this compound, including precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the acetyl group, and the substituents. Energetic analysis would further reveal the molecule's thermodynamic stability. While specific data for the target molecule is unavailable, studies on similar structures, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), demonstrate how DFT is used to compare the energies of different conformers and identify the ground state structure. nanobioletters.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths (Å) | C-Cl | Data not available |

| C=O | Data not available | |

| N-C (pyridine) | Data not available | |

| C-C (ring-acetyl) | Data not available | |

| Bond Angles (º) | O=C-C | Data not available |

| Cl-C-N | Data not available | |

| C-C-N (pyridine) | Data not available |

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. nih.gov By comparing the computed vibrational frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net For instance, the calculation would predict the characteristic stretching frequencies for the carbonyl (C=O) group, the C-Cl bond, and various vibrations of the substituted pyridine ring.

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Structure

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscienceopen.com A smaller gap generally suggests higher reactivity. scienceopen.com

Analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distributions. This would reveal which parts of the molecule are most likely to be involved in electron transfer during chemical reactions. The molecular electrostatic potential (MEP) map would also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scienceopen.com

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Study of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. It allows for the identification of intermediate structures and, crucially, the high-energy transition states that connect reactants, intermediates, and products.

Computational Elucidation of Reaction Pathways

For a molecule like this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the acetyl group. By calculating the energy profile of a proposed reaction, a "reaction coordinate diagram" can be constructed. These diagrams show the energy changes as the reaction progresses, with peaks representing the activation energies of transition states. researchgate.net Pathways with lower activation barriers are considered more favorable. researchgate.net

Influence of Pyridyl Nitrogen on Reactivity and Enantioselectivity

The nitrogen atom in the pyridine ring significantly influences the molecule's reactivity. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions 2 and 4. In this compound, the nitrogen's position relative to the chloro and acetyl substituents would be a key factor in directing chemical transformations. Computational studies could quantify this influence by modeling different reaction scenarios and analyzing the resulting charge distributions and energy barriers. In reactions that could produce chiral products, these theoretical models can also be used to predict and explain enantioselectivity by comparing the energies of the transition states leading to different stereoisomers.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and crystalline packing of molecular solids. These weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, govern the physical properties and biological activity of many organic compounds.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions.

For this compound, a Hirshfeld surface analysis would be instrumental in elucidating the nature and extent of hydrogen bonding. The presence of a nitrogen atom in the pyridine ring and the oxygen atom of the ethanone group makes them potential hydrogen bond acceptors. The methyl and aromatic hydrogens can act as hydrogen bond donors. The analysis can reveal the presence of C-H···N and C-H···O interactions, which are significant in the crystal packing of similar heterocyclic compounds. researchgate.net

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 40 |

| C···H/H···C | 20 |

| Cl···H/H···Cl | 15 |

| O···H/H···O | 10 |

| N···H/H···N | 5 |

| C···C | 5 |

| Other | 5 |

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical calculations can generate simulated infrared (IR) and ultraviolet-visible (UV-Vis) spectra that provide valuable information about the vibrational modes and electronic transitions of a molecule. DFT calculations, often using the B3LYP functional with an appropriate basis set, can predict the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental FT-IR spectra to assign the characteristic vibrational bands, such as the C=O stretching of the ketone group, the C-Cl stretching, and the various vibrations of the pyridine ring.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum. This would help in identifying the electronic transitions, such as n→π* and π→π*, and predicting the absorption maxima (λmax). For this compound, these transitions would likely involve the pyridine ring and the carbonyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~1700 | C=O stretch | |

| ~1580 | C=C/C=N ring stretch | |

| ~1100 | C-Cl stretch | |

| UV-Vis Absorption (nm) | ||

| ~270 | n→π* transition | |

| ~230 | π→π* transition |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Natural Bond Orbital Analysis)

Quantum chemical descriptors provide quantitative insights into the electronic structure and reactivity of a molecule.

Fukui Functions: The Fukui function is a key concept in conceptual DFT that helps in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.comresearchgate.netmit.edu It describes how the electron density changes when an electron is added to or removed from the system. scm.com For this compound, calculating the condensed Fukui functions for each atom would identify the regions most susceptible to chemical reactions. The nitrogen and oxygen atoms are expected to be potential sites for electrophilic attack, while certain carbon atoms in the pyridine ring might be more prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.govresearchgate.net This method allows for the investigation of charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding molecular stability and reactivity. For the title compound, NBO analysis could quantify the delocalization of electron density and the strength of various intramolecular interactions, such as the hyperconjugative interactions involving the methyl group and the resonance effects within the pyridine ring.

Table 3: Hypothetical NBO Analysis Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | ~5 |

| LP(1) O | σ(C-C) | ~3 |

| σ(C-H) | σ*(C-C) | ~2 |

Investigation of Nonlinear Optical Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. tandfonline.comrsc.orgnih.gov Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β).

For this compound, the presence of the electron-withdrawing chloro and acetyl groups and the π-system of the pyridine ring could lead to a non-zero hyperpolarizability. DFT calculations could be used to compute the dipole moment, polarizability, and first hyperpolarizability to assess its potential as an NLO material. researchgate.net The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO activity of a molecule.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | ~3.5 |

| Mean Polarizability (α) (a.u.) | ~100 |

| First Hyperpolarizability (β) (a.u.) | ~500 |

Advanced Research Applications in Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of functional groups on the pyridine (B92270) ring of 1-(2-Chloro-5-methylpyridin-4-yl)ethanone makes it a valuable precursor in multi-step organic synthesis. The pyridine scaffold itself is a ubiquitous feature in pharmaceuticals and functional materials. organic-chemistry.org The chloro- and acetyl- groups on the ring provide reactive sites for a variety of chemical transformations, allowing for the construction of elaborate molecular architectures.

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. cymitquimica.com Substituted pyridines like this compound serve as fundamental building blocks in this endeavor. The reactivity of the acetyl group's α-protons and the potential for nucleophilic substitution of the chlorine atom allow for cyclization reactions to form fused ring systems. For instance, a related compound, 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone, is a known intermediate in the synthesis of thienopyridines, a class of compounds with antiplatelet activity. google.com Similarly, the reaction of substituted pyridine carbaldehydes with amines to form imines demonstrates the utility of such functionalized pyridines as synthons for a variety of heterocyclic derivatives. sigmaaldrich.com These reactions highlight the potential of this compound to be elaborated into a wide range of novel heterocyclic compounds.

The 2-chloro-5-methylpyridine (B98176) core is a recognized intermediate in the preparation of agrochemicals, such as certain herbicides. wikipedia.orggoogle.com The synthesis of these commercial products often involves the transformation of the methyl group and further modification of the pyridine ring. For example, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-trichloromethylpyridine, a key material for potent herbicides. google.com Furthermore, processes have been developed for the efficient synthesis of 2-chloro-5-chloromethyl-pyridine from alkoxy-pyridine derivatives, which can then be used to prepare insecticides. chemicalbook.com These industrial applications underscore the importance of the 2-chloro-5-methylpyridine scaffold, and by extension, derivatives like this compound, as precursors to valuable and complex chemical structures. A three-step synthesis route starting from benzylamine (B48309) to produce 2-chloro-5-methylpyridine has been optimized, demonstrating its significance as an organic synthetic intermediate. chemicalbook.com

Table 1: Synthetic Routes Involving the 2-Chloro-5-methylpyridine Scaffold This table is interactive. Click on the headers to sort.

| Starting Material(s) | Key Intermediate | Final Product Class | Application |

|---|---|---|---|

| Propionaldehyde (B47417), Acrylic Ester | 5-Methyl-3,4-dihydro-2(1H)-pyridone | 2-Chloro-5-methylpyridine | Herbicide Synthesis |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | 2-Chloro-5-methylpyridine | 2-Chloro-5-trichloromethylpyridine | Herbicide Synthesis |

| 2-Alkoxy-5-alkoxymethyl-pyridine | 2-Chloro-5-chloromethyl-pyridine | N/A | Insecticide Synthesis |

Contributions to Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The substituents on the ring can be tailored to influence the electronic properties and steric environment of the metal center, making substituted pyridines highly valuable in the design of ligands for catalysis and materials science.

Chiral ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. Pyridine-containing chiral ligands, such as Pybox (pyridine bis(oxazoline)) ligands, are widely used. An efficient, one-pot method for synthesizing these ligands involves the condensation of chiral β-amino alcohols with a dinitrile, showcasing a streamlined approach to these valuable structures. osf.io While not a direct precursor in this specific method, this compound represents a modifiable pyridine scaffold that could be incorporated into more complex chiral ligand frameworks. For example, pyridine-based macrobicyclic clefts have been prepared from pyridine-bridged precursors for studies in molecular recognition and chiral separation. rsc.org The ketone functionality on this compound could be stereoselectively reduced to a chiral alcohol, which could then be used to build chiral ligands.

The ability of pyridine derivatives to form stable complexes with a wide range of transition metals is well-documented. nih.gov These metal complexes are often designed for specific catalytic applications. For example, di(2-pyridyl) ketone, a structurally related compound, is used in the preparation of nickel-lanthanide complexes with unique "star" topologies. sigmaaldrich.com The monoanionic form of di(2-pyridyl) ketone, generated after deprotonation of its hydrate (B1144303), is a versatile ligand for synthesizing triangular Ni₂M clusters. sigmaaldrich.com The ethanone (B97240) group of this compound could be similarly transformed, for instance, into a β-diketonate or a Schiff base, both of which are classic chelating groups in coordination chemistry. The resulting ligands could then be used to form metal complexes with potential applications in catalysis, leveraging the electronic effects of the chloro and methyl substituents on the pyridine ring to tune the reactivity of the metal center.

Table 2: Examples of Pyridine-Based Ligands and Their Applications This table is interactive. Click on the headers to sort.

| Ligand Type | Precursor Example(s) | Metal Complex Example | Application Area |

|---|---|---|---|

| Chiral Pybox Ligands | Chiral β-amino alcohols, dinitriles | N/A | Asymmetric Catalysis |

| Chiral Macrobicyclic Clefts | 2,6-bis[2^6'-bis(bromomethyl)^,-methylphenoxymethyl]pyridine | N/A | Chiral Recognition |

| Di(2-pyridyl) ketone derivatives | Di(2-pyridyl) ketone | {Ni(II)₃Ln(III)(μ-OR)₆}³⁺ | Magnetism, Catalysis |

Explorations in Materials Science and Organic Electronics

Pyridine-based compounds are increasingly being investigated for their potential in advanced materials, particularly in the field of organic electronics. Their inherent electronic properties, thermal stability, and synthetic versatility make them attractive candidates for a range of applications.

Donor-acceptor pyridine derivatives have been successfully used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport. rsc.org The photophysical properties of such materials can be finely tuned by altering the substituents on the pyridine core. nih.gov For example, the introduction of electron-withdrawing groups can lead to blue shifts in fluorescence spectra, while electron-donating groups can cause red shifts. nih.gov

The compound this compound contains both an electron-withdrawing chloro group and a ketone, as well as an electron-donating methyl group. This combination of substituents could be exploited to tailor the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in designing materials for OLEDs and organic solar cells. rsc.org Furthermore, pyridine-containing organic semiconductor materials have been synthesized via Suzuki coupling reactions for use in organic field-effect transistors and other optoelectronic devices. google.com The chloro-substituent on this compound makes it an ideal candidate for such cross-coupling reactions, allowing it to be incorporated into larger conjugated polymer systems. Research has also explored carbonyl-N-methylpyridinium species as multi-electron-accepting materials for high-capacity lithium-organic batteries. researchgate.net The ketone group on this compound provides a direct structural parallel to these promising battery materials. The confinement of substituted ketones within layered double hydroxides has also been shown to enhance their thermal and photostability, suggesting a pathway for creating robust materials from ketone-bearing pyridines. nih.gov

Development of Tailored Polymers and Functional Materials

The incorporation of halogenated and nitrogen-containing heterocyclic scaffolds into polymer chains is a known strategy for developing materials with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. In principle, the reactive sites on this compound, namely the chloro and acetyl groups, could serve as points for polymerization or for grafting onto other polymer backbones. However, a comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the use of this compound in the synthesis of tailored polymers or functional materials. The potential for this compound to act as a monomer or a modifying agent in polymer chemistry is yet to be experimentally explored and reported.

Potential in Conductive Polymers and Organic Electronics

Pyridine-containing polymers have been investigated for their potential in organic electronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. The presence of a chlorine atom in this compound could further influence the electronic properties of any resulting polymer. Despite the theoretical potential for this compound to serve as a building block for novel conductive polymers or materials for organic electronic devices, there is currently no published research that specifically reports on the synthesis, characterization, or application of materials derived from this compound in these fields.

Research Applications in Analytical Chemistry and Quality Control

Development of Reference Standards for Chemical Analysis

Reference standards are crucial for the accuracy and reliability of analytical testing, providing a benchmark against which unknown samples can be compared. For a compound like this compound, a well-characterized reference standard would be essential for quantifying its presence in reaction mixtures or as an impurity in other chemical products. While commercial suppliers list this compound, indicating its availability for research purposes, there are no specific reports in the scientific literature detailing its formal development and certification as a primary or secondary reference standard by metrological institutes. The establishment of such a standard would require comprehensive purity assessment and characterization.

Impurity Profiling and Validation Processes in Chemical Synthesis

Impurity profiling is a critical aspect of process development and quality control in chemical synthesis, ensuring the final product's purity and safety. The synthesis of any chemical entity, including those for which this compound might be an intermediate, necessitates the identification and quantification of process-related impurities and degradation products. While this compound would inherently be part of the impurity profile of reactions where it is a starting material or an intermediate, there are no specific research articles or validation reports in the public domain that focus on the impurity profiling of this compound itself or detail its use in the validation of a specific synthetic process. A patent describes a method for producing 4-amino-5-methyl-2(1H) pyridone from 2-chloro-5-methyl-4-pyridinamine, which is synthesized from 2-chloro-5-methyl-4-nitro-pyridine-I-oxide. amadischem.com During the reduction of 2-chloro-substituted pyridine derivatives, a common side reaction is the reduction of the chlorine atom. google.com

Exploratory Biological Research (Mechanistic Studies, not clinical)

Investigations into Enzyme Inhibition Mechanisms

The pyridine scaffold is a common feature in many biologically active molecules and is often explored for its potential to interact with enzyme active sites. The specific substitution pattern of this compound could theoretically allow it to act as an inhibitor for certain enzymes. Mechanistic studies are fundamental to understanding how a compound exerts its inhibitory effect. nih.gov Such studies often involve kinetic analyses to determine the mode of inhibition. nih.gov However, a review of the available scientific literature reveals no specific studies on the inhibitory activity of this compound against any particular enzyme, nor are there any published mechanistic investigations into its potential biological actions. The exploration of this compound's bioactivity remains an open area for research.

Lack of Research on Biomolecular Interactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, no studies detailing the molecular interactions of the chemical compound this compound with biomolecules have been identified. As a result, data on its binding affinities, mechanisms of action, or specific biological targets are not available in the public domain.

The primary information available for this compound relates to its identity as a chemical intermediate. It is cited in patents as a precursor in the synthesis of other more complex molecules. For instance, the structurally related compound, 2-chloro-5-methyl-4-pyridinamine, is an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. This suggests that the broader 2-chloro-5-methylpyridine scaffold is of interest in medicinal chemistry.

While research exists on various derivatives of chloropyridines and their interactions with biological targets such as enzymes and receptors, this information is not directly applicable to this compound itself. The addition or modification of functional groups, as seen in the creation of derivatives, fundamentally alters the compound's chemical properties and its potential interactions with biomolecules.

Due to the absence of research on its direct biomolecular interactions, no data tables or detailed research findings can be provided for this specific compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

To date, detailed synthetic procedures for 1-(2-chloro-5-methylpyridin-4-yl)ethanone are not extensively reported in peer-reviewed literature. Future research could focus on developing efficient, high-yield, and environmentally benign methods for its synthesis. This would involve exploring different starting materials, catalytic systems, and reaction conditions to optimize the production of this ketone. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, would be a key aspect of this research.

Exploration of Undiscovered Reactivity Pathways and Selective Transformations

The reactivity of the this compound molecule is governed by the interplay of its functional groups: the ketone, the chlorinated pyridine (B92270) ring, and the methyl group. Systematic studies are needed to map its reactivity. Future work could investigate a variety of transformations, including, but not limited to:

Nucleophilic aromatic substitution at the chloro-position.

Reactions at the ketone functionality , such as reduction to the corresponding alcohol, or conversion to imines and other derivatives.

Transformations involving the methyl group , for instance, through radical halogenation.

Understanding these pathways would be crucial for utilizing this compound as a building block in the synthesis of more complex molecules.

Advanced Computational Modeling for Predictive Property Analysis and Mechanism Elucidation

In the absence of experimental data, computational chemistry offers a powerful tool for initial exploration. Future research could employ quantum mechanical calculations to predict the molecule's electronic structure, spectroscopic signatures (such as NMR and IR spectra), and reactivity. Molecular modeling could also be used to simulate its interactions with biological targets or to understand the mechanisms of its potential reactions. These theoretical studies would provide valuable guidance for subsequent experimental work.

Expansion into Novel Functional Materials and Advanced Catalytic Systems

The pyridine core is a common structural motif in ligands for catalysis and in the building blocks of functional materials. Research could be directed towards synthesizing derivatives of this compound that could act as ligands for transition metals. The resulting metal complexes could then be screened for catalytic activity in various organic transformations. Furthermore, the incorporation of this molecule into polymeric or crystalline structures could lead to the development of new materials with interesting optical or electronic properties.

Integration with Emerging Chemical Technologies and Methodologies

As new chemical technologies emerge, they could be applied to the study of this compound. For example, high-throughput screening methods could be used to rapidly assess its biological activity against a panel of targets. Flow chemistry could offer a more efficient and scalable method for its synthesis and derivatization. Additionally, machine learning algorithms could be trained on data from related pyridine derivatives to predict the properties and potential applications of this specific compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Chloro-5-methylpyridin-4-YL)ethanone?

The compound is synthesized via condensation reactions using substituted pyridine precursors. For example, analogous derivatives are prepared by reacting ketones with halogenated pyridines in ethanol or toluene under reflux conditions, catalyzed by bases like piperidine. Optimization involves adjusting reaction time, solvent polarity, and stoichiometry. Purification typically involves recrystallization from methanol or column chromatography. Reaction progress is monitored via TLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- IR spectroscopy : Identifies the carbonyl group (C=O stretch ~1670 cm⁻¹) and aromatic C-H bonds (~3020 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting artifacts .

- Mass spectrometry : Confirms molecular weight (m/z 169.6) and detects fragmentation patterns. High-resolution MS and elemental analysis validate purity when discrepancies arise .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers and heat sources. Toxicity data indicate harm upon ingestion, necessitating strict hygiene practices .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms improve thermochemical accuracy, such as bond dissociation energies or charge distribution. Validation against experimental UV-Vis spectra ensures reliability. For example, studies show that hybrid functionals reduce deviations in atomization energies to <2.4 kcal/mol .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, stability)?

- Reproducibility checks : Standardize synthetic protocols (e.g., solvent purity, drying methods).

- Analytical cross-validation : Use differential scanning calorimetry (DSC) for melting points and HPLC for purity assessment.

- Environmental controls : Test stability under varying humidity and temperature. For instance, thermal gravimetric analysis (TGA) identifies decomposition thresholds .

Q. How are derivatives of this compound designed for targeted biological activity?

- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki coupling or nucleophilic aromatic substitution to enhance binding affinity.

- In silico screening : Molecular docking (e.g., AutoDock) predicts interactions with biological targets like kinases or receptors.

- In vitro assays : Evaluate cytotoxicity and anti-inflammatory activity using cell-based models (e.g., RAW 264.7 macrophages) .

Q. What crystallographic methods determine the molecular geometry of this compound and its analogs?

Single-crystal X-ray diffraction with SHELXL software refines bond lengths and angles. Data collection at 100 K reduces thermal motion artifacts. Structural parameters (e.g., dihedral angles between pyridine and ketone groups) are cross-validated against DFT-optimized geometries. Discrepancies >0.01 Å prompt re-examination of experimental conditions .

Q. How are degradation pathways and shelf-life predicted under varying laboratory conditions?

- Kinetic studies : Conduct accelerated stability tests at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- Arrhenius modeling : Extrapolate rate constants to predict shelf-life at room temperature.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed or oxidized derivatives) to infer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.